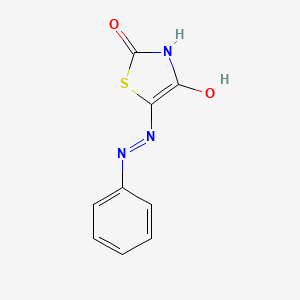

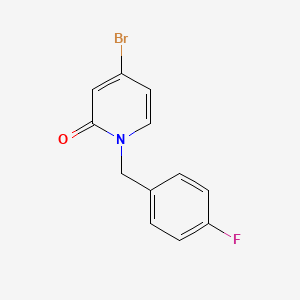

![molecular formula C12H17NO6 B2498406 tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate CAS No. 477868-60-3](/img/structure/B2498406.png)

tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate and related compounds involves multiple steps, including bromination, treatment with zinc powder, and condensation processes. For example, 2,3-Bis(5-tert-butyl-2-methoxyphenyl)buta-1,3-diene was prepared through such a method, showcasing the complexity of synthesizing similar molecules (Kazuya Tazoe et al., 2012).

Molecular Structure Analysis

The molecular and crystal structure of similar molecules has been characterized by X-ray crystallographic analysis, revealing intricate details such as intramolecular hydrogen bonds and the spatial arrangement of atoms. For instance, compounds related to our molecule of interest have been shown to crystallize in specific space groups, demonstrating the significance of structural analysis in understanding these molecules (N. Çolak et al., 2021).

Chemical Reactions and Properties

Research into similar molecules has explored their reactivity with other chemical agents, such as the reaction of tert-butyl esters with singlet oxygen to yield substituted pyrroles, which serve as precursors to other significant compounds. This highlights the reactivity and versatility of the tert-butyl group in various chemical reactions (H. Wasserman et al., 2004).

Applications De Recherche Scientifique

Novel Synthesis Methods

- Synthesis of Morpholine Derivatives : A novel synthesis approach transformed 1-tert-Butyl-2-(allyloxymethyl)aziridine diastereoselectively into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, which was further used to synthesize various morpholine derivatives (D’hooghe et al., 2006).

Chemical Reaction Studies

- Singlet Oxygen Oxidation of Pyrroles : Research on the reaction of the tert-butyl ester of 3-methoxy-2-pyrrolecarboxylic acid with singlet oxygen showed the formation of various pyrrole derivatives, indicating potential for creating complex organic compounds (Wasserman et al., 1999).

Metabolite Analysis

- Metabolite Analysis in Urine : A study on capillary gas chromatography for the determination of various metabolites in urine used tert-butyldimethylsilyl derivatives, demonstrating its utility in clinical diagnostics (Muskiet et al., 1981).

Synthesis of Anti-oxidants

- Synthesis of Food Anti-oxidants : Research on the synthesis of butylated hydroxy anisoles, important food antioxidants, used 2-tert-butyl-4-methoxyphenol, indicating its role in creating stabilizing compounds for edible fats (Yadav & Rahuman, 2003).

Asymmetric Synthesis

- Asymmetric Synthesis of Amino Acids : The asymmetric synthesis of N‐tert‐Butoxycarbonyl α‐Amino Acids used compounds related to tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate, highlighting its importance in creating specific amino acid derivatives (Williams et al., 2003).

Potential Therapeutic Applications

- Stroke Treatment Advances : Tetramethylpyrazine nitrones and quinolylnitrones, structurally related to tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate, have been explored for stroke treatment, showing promise in thrombolytic activity and free radical scavenging (Marco-Contelles, 2020).

Propriétés

IUPAC Name |

tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-oxomorpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c1-12(2,3)19-11(16)13-5-6-18-10(15)8(13)7-9(14)17-4/h7H,5-6H2,1-4H3/b8-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOJDZYSIPCISV-FPLPWBNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(=O)C1=CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N\1CCOC(=O)/C1=C/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2498327.png)

![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)

![3-[(2-Chloropyridin-4-yl)formamido]-2-phenylpropanoic acid](/img/structure/B2498332.png)

![3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol](/img/structure/B2498343.png)